Product packaging for Copper Cu-60(Cat. No.:CAS No. 13982-06-4)

Copper Cu-60

Cat. No.: B1213475
CAS No.: 13982-06-4
M. Wt: 59.93736 g/mol
InChI Key: RYGMFSIKBFXOCR-AHCXROLUSA-N
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Description

Historical Context of Short-Lived Positron Emitters in Biomedical Research

The foundation of PET imaging was laid in the mid-20th century, with early explorations into the medical applications of positron-emitting isotopes. The discovery of artificial radioactivity and the invention of the cyclotron in the 1930s provided the means to produce these short-lived radionuclides snmjournals.orgopenmedscience.com. Early research, particularly in the 1950s, focused on isotopes such as Oxygen-15 (¹⁵O), Nitrogen-13 (¹³N), and Carbon-11 (¹¹C) for studying physiological processes like blood flow and metabolism snmjournals.orgmpijournal.org. These elements are fundamental to biological molecules, allowing for their direct incorporation into tracers that mimic natural substrates. For instance, ¹⁵O-labeled water was used for brain perfusion studies, and ¹³N-ammonia became a key tracer for myocardial perfusion unm.edu.

The development of fluorine-18 (B77423) (¹⁸F) proved to be a significant advancement due to its longer half-life (approximately 110 minutes) compared to ¹¹C, ¹³N, and ¹⁵O, facilitating broader applications and more complex radiochemistry unm.edunih.gov. The introduction of ¹⁸F-fluorodeoxyglucose ([¹⁸F]FDG) in the 1970s marked a pivotal moment, enabling quantitative imaging of glucose metabolism and becoming a cornerstone for cancer detection and staging libretexts.orgresearchgate.net. The progress in PET technology, including improvements in detector technology and sophisticated reconstruction algorithms, further cemented the role of these short-lived positron emitters in clinical diagnosis and research researchgate.netnih.gov.

Significance of Copper Cu-60 in Molecular Imaging Tracer Development

Copper isotopes, including Copper-60 (⁶⁰Cu), have emerged as valuable tools in molecular imaging and radiopharmaceutical development due to copper's versatile coordination chemistry, which allows it to be readily chelated to a wide range of biomolecules mpijournal.orgumich.edustanford.edu. This property makes copper radionuclides suitable for developing targeted tracers for imaging and potentially for therapy.

Copper-60 (⁶⁰Cu) is recognized as a positron-emitting radionuclide with potential applications in PET imaging mpijournal.orgumich.edustanford.edu. Its relatively high positron branching ratio (approximately 93%) contributes to its utility for PET unm.edustanford.edu. Research has explored ⁶⁰Cu in the development of tracers, such as ⁶⁰Cu-diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁰Cu-ATSM), which has been investigated for imaging tissue hypoxia snmjournals.orgopenmedscience.comresearchgate.net. Hypoxia, a common characteristic of solid tumors, is a significant factor influencing treatment response, making hypoxia imaging a critical area of research.

While ⁶⁰Cu offers potential, its short half-life (approximately 23.7 minutes) presents challenges for widespread clinical application and tracer development compared to longer-lived isotopes like ⁶⁴Cu (12.7 hours) or ⁶¹Cu (3.33 hours) mpijournal.orgresearchgate.net. The short half-life necessitates rapid radiochemical synthesis and immediate use, limiting distribution capabilities and the time available for complex biological studies mpijournal.orgresearchgate.net. Nevertheless, ⁶⁰Cu remains a subject of interest for specific applications where its rapid decay is manageable or even advantageous for studying fast biological processes.

Fundamental Nuclear Characteristics of this compound for Positron Emission Tomography

Copper-60 (⁶⁰Cu) is a radioisotope of copper with key nuclear characteristics that define its suitability for PET imaging.

Half-life: ⁶⁰Cu has a relatively short half-life of approximately 23.7 minutes mpijournal.orgunm.edulibretexts.orgstanford.edu. This short duration requires rapid synthesis and immediate application of radiopharmaceuticals labeled with this isotope.

Decay Mode: ⁶⁰Cu decays primarily through positron emission (β⁺) with a branching ratio of about 93%, and also through electron capture (EC) with a branching ratio of about 7% mpijournal.orgunm.edustanford.edu. The significant positron emission is the basis for its use in PET.

Positron Energy: The maximum positron energy (Eβ⁺max) for ⁶⁰Cu is reported to be around 3.0 MeV, with a mean positron energy around 0.970 MeV unm.edustanford.edu. Higher positron energies can lead to increased positron range and thus poorer spatial resolution in PET images.

Annihilation Photons: The annihilation of positrons with electrons produces two gamma photons, each with an energy of 511 keV, which are detected in coincidence by PET scanners.

Gamma Emissions: ⁶⁰Cu also emits gamma rays from the decay of its daughter nucleus, ⁶⁰Ni, following positron emission. Notable gamma emissions include 826 keV (21.7%), 1333 keV (88%), and 1792 keV (45.4%) nih.govstanford.edu. These additional gamma rays, particularly those with energies close to the 511 keV annihilation photons, can lead to downscattering and fortuitous coincidences, potentially impairing image quality and quantitative accuracy nih.gov.

Production: ⁶⁰Cu is typically produced via nuclear reactions, most commonly the ⁶⁰Ni(p,n)⁶⁰Cu reaction using proton bombardment of nickel targets mpijournal.orgunm.edu. The use of enriched ⁶⁰Ni targets can improve the purity of the produced ⁶⁰Cu snmjournals.org.

Data Table: Nuclear Properties of Copper-60 (⁶⁰Cu)

PropertyValueNotes
Nuclide Copper-60 (⁶⁰Cu)
Atomic Number (Z) 29
Mass Number (A) 60
Half-life (T½) ~23.7 minutesShort half-life necessitates rapid synthesis and use.
Primary Decay Mode Positron Emission (β⁺)~93% branching ratio
Secondary Decay Mode Electron Capture (EC)~7% branching ratio
Positron Energy Max: ~3.0 MeV; Mean: ~0.970 MeVHigher positron energy can affect spatial resolution.
Annihilation Photons 511 keV (coincident pair)Used for PET detection.
Significant Gamma Rays 826 keV (21.7%), 1333 keV (88%), 1792 keV (45.4%)Can potentially degrade image quality due to downscattering and coincidences.
Production Reaction ⁶⁰Ni(p,n)⁶⁰CuCommon method using proton bombardment of nickel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu B1213475 Copper Cu-60 CAS No. 13982-06-4

Properties

CAS No.

13982-06-4

Molecular Formula

Cu

Molecular Weight

59.93736 g/mol

IUPAC Name

copper-60

InChI

InChI=1S/Cu/i1-4

InChI Key

RYGMFSIKBFXOCR-AHCXROLUSA-N

SMILES

[Cu]

Isomeric SMILES

[60Cu]

Canonical SMILES

[Cu]

Synonyms

60Cu radioisotope
Copper-60
Cu-60 radioisotope

Origin of Product

United States

Nuclear Production and Radiochemical Synthesis of Copper Cu 60

Cyclotron Production Methodologies for Copper Cu-60

Cyclotron production offers a versatile approach for generating neutron-deficient radioisotopes like Cu-60. This involves bombarding specific target materials with accelerated charged particles (protons, deuterons, alpha particles, or helium-3 (B1234947) ions) to induce nuclear transformations.

Target Material Selection and Isotopic Enrichment for Cu-60 Synthesis

The selection of an appropriate target material and the degree of isotopic enrichment are critical for maximizing the yield and purity of the desired radioisotope. For Cu-60 production, nickel isotopes are the primary target materials.

The most widely employed nuclear reaction for producing Cu-60 is the ⁶⁰Ni(p,n)⁶⁰Cu reaction nih.govnih.govbibliotekanauki.pluobaghdad.edu.iqosti.govnih.govresearchgate.netresearchgate.netacs.orgscispace.comrsc.org. This reaction involves bombarding Nickel-60 (⁶⁰Ni) with protons. While natural nickel contains approximately 26.22% ⁶⁰Ni rsc.orgbuyisotope.com, using isotopically enriched ⁶⁰Ni targets (>99% enriched) significantly enhances the production yield and minimizes the formation of unwanted byproducts and impurities nih.govosti.govresearchgate.netacs.orgscispace.comrsc.orgnih.gov. The use of enriched targets is particularly important given the relatively low natural abundance of ⁶⁰Ni.

An alternative, though less common, route involves the bombardment of Cobalt-59 (⁵⁹Co) with helium-3 ions via the ⁵⁹Co(³He,2n)⁶⁰Cu nuclear reaction researchgate.netresearchgate.netoup.com. However, this method typically requires a multiparticle accelerator, which is less common than proton-accelerating cyclotrons.

Nickel targets are typically electroplated onto a backing material, often a gold disk, to facilitate heat dissipation during irradiation and provide mechanical stability nih.govnih.govosti.govscispace.comnih.gov.

Optimization of Irradiation Parameters and Beam Configuration

Optimizing the incident particle beam's energy, current, and irradiation time is crucial for efficient Cu-60 production.

Beam Energy: The ⁶⁰Ni(p,n)⁶⁰Cu reaction is most effectively induced by protons with energies typically in the range of 10 to 15 MeV uobaghdad.edu.iqscispace.comresearchgate.netspbstu.ruaip.org. Specific studies have indicated optimal energy ranges between 7 to 15 MeV bibliotekanauki.pluobaghdad.edu.iq, with 14.7 MeV being a commonly cited energy for this reaction nih.govosti.govrsc.org. Energies around 15 MeV are often considered favorable for maximizing the cross-section and yield researchgate.netacs.orgnih.govresearchgate.netcern.chiaea.org.

Beam Current: Proton beam currents used in these productions vary, with values such as 1 µA researchgate.net, 15-45 µA nih.gov, 40 µA aip.org, and 70 µA nih.gov reported. The yield is directly proportional to the beam current and irradiation time.

Irradiation Time: Due to the short half-life of Cu-60 (approximately 23.7 minutes), irradiation times are typically optimized to maximize activity without excessive decay during bombardment. While specific times are not always explicitly stated for Cu-60, studies on similar short-lived copper isotopes suggest irradiation periods ranging from minutes to a few hours, depending on the desired activity and beam parameters acs.org.

Yields: Yields of up to 865 mCi of ⁶⁰Cu have been achieved using enriched ⁶⁰Ni targets nih.govosti.govresearchgate.netacs.org. Theoretical thick-target yields for the ⁶⁰Ni(p,n)⁶⁰Cu reaction have been calculated to be around 209.2 GBq/C uobaghdad.edu.iq, with specific yields of approximately 3.1 mCi/µA also reported researchgate.net.

The primary nuclear reaction for Cu-60 production is: ⁶⁰Ni + p → ⁶⁰Cu + n

Radiochemical Separation and Purification Strategies for this compound

Following irradiation, the target material contains not only the desired Cu-60 but also unreacted nickel, the target backing material (e.g., gold), and various co-produced radionuclides. Radiochemical separation and purification are essential to isolate Cu-60 in a usable form. Due to the short half-life of Cu-60, these processes must be rapid and efficient.

Ion exchange chromatography is the predominant method for separating copper radioisotopes from nickel and other metallic impurities nih.govbibliotekanauki.plosti.govnih.govresearchgate.netacs.orgnih.govaip.orgcern.chtandfonline.comtandfonline.comhilarispublisher.comconferenceseries.comstackexchange.comgoogle.commdpi.com. This technique exploits the differences in the affinity of various ions for a stationary phase (the ion exchange resin) as a mobile phase (an eluent) flows through it.

Anion Exchange Chromatography: This method commonly utilizes anion exchange resins in conjunction with hydrochloric acid (HCl) as the eluent. In acidic chloride solutions, metal ions form anionic chloro-complexes, which are retained by the anion exchange resin. The separation is achieved by exploiting the varying stability and charge of these complexes, which are dependent on the acid concentration and the specific metal. For example, elution with decreasing concentrations of HCl (e.g., 6 M, 4 M, 0.1 M) can sequentially elute different metals nih.gov. Nickel and cobalt typically elute at higher acid concentrations, while copper elutes at lower concentrations nih.govhilarispublisher.comstackexchange.com.

Cation Exchange Chromatography: An alternative approach involves using cation exchange resins. Ammonium-modified Chelex-100 has shown effectiveness in separating copper from nickel, with high selectivity achieved by controlling the mobile phase's hydrogen ion concentration and polymer chain interactions hilarispublisher.comconferenceseries.com. This method can achieve over 99.9% nickel stripping while retaining copper hilarispublisher.comconferenceseries.com.

Given Cu-60's short half-life of approximately 23.7 minutes, rapid processing is paramount. Automated synthesis modules are increasingly employed in radiopharmaceutical production to ensure speed, reproducibility, and reduced radiation exposure to personnel. While specific automated modules dedicated solely to Cu-60 production are not extensively detailed in the literature, the principles applied to other short-lived copper isotopes are relevant. These systems typically integrate target dissolution, chromatographic separation, and final product formulation into a single, automated workflow, minimizing manual handling and processing time. The development of such modules is crucial for maximizing the yield of usable Cu-60 before significant decay occurs.

Ion Exchange Chromatography Techniques for Cu-60 Purification

Assessment of Radionuclidic Purity and Specific Activity of this compound

Ensuring the radionuclidic purity and determining the specific activity of the produced Cu-60 are critical steps before its use.

Radionuclidic Purity: Radionuclidic purity refers to the absence of other radioactive isotopes. For Cu-60 produced via the ⁶⁰Ni(p,n)⁶⁰Cu reaction, the primary radionuclidic impurity is often Copper-61 (⁶¹Cu) , which has a half-life of 3.33 hours researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netcern.chiaea.orgresearchgate.net. Other potential impurities originating from the nickel target or side reactions include various cobalt isotopes (⁵⁵Co, ⁵⁶Co, ⁵⁷Co, ⁵⁸Co, ⁶¹Co) and nickel isotopes (⁵⁷Ni, ⁶⁵Ni) nih.govresearchgate.netspbstu.rucern.ch.

Assessment Method: Gamma-ray spectroscopy is the standard technique for assessing radionuclidic purity. High-purity germanium (HPGe) detectors are used to measure the gamma-ray spectrum emitted by the sample. By identifying and quantifying the energies and intensities of the gamma rays, the presence and abundance of any contaminating radionuclides can be determined nih.govnih.govosti.govortec-online.com.

Specific Activity: Specific activity quantifies the amount of radioactivity per unit mass or moles of the element. For Cu-60, reported specific activities achieved using enriched ⁶⁰Ni targets range from 80 to 300 mCi/µg Cu nih.govosti.govresearchgate.netacs.org. These values are crucial for radiolabeling applications, where high specific activity is often required to achieve efficient incorporation into biomolecules without altering their biological properties.

Compound List

Radiochemistry and Coordination Chemistry of Copper Cu 60

Principles of Ligand Design for Stable Copper Cu-60 Complexation

The design of chelators for copper radioisotopes like 60Cu is governed by the need to form complexes that are thermodynamically stable and, more importantly, kinetically inert in a biological environment. nih.govrsc.org The Cu2+ ion, the predominant oxidation state in vivo, is a borderline hard-soft acid and typically favors coordination with nitrogen and oxygen donor atoms, adopting geometries such as square planar, square pyramidal, or distorted octahedral. nih.govradiopaedia.org A primary challenge is preventing the transchelation of the radiocopper to endogenous copper-binding proteins like superoxide (B77818) dismutase (SOD) and ceruloplasmin. nih.goviaea.org Therefore, ligand design focuses on creating a coordination environment that kinetically traps the copper ion. Multidentate ligands are essential as they envelop the metal ion, preventing dissociation. rsc.org

Macrocyclic chelators are generally favored over their acyclic counterparts for complexing copper radionuclides due to the "macrocyclic effect," which results in complexes with greater thermodynamic stability and kinetic inertness. nih.govrsc.org This enhanced stability arises from the pre-organized structure of the macrocycle, which minimizes the entropic penalty of complexation. nih.gov

Initial research focused on polyaminocarboxylate macrocycles such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid). nih.govnih.gov While these form stable complexes, studies have shown that they can exhibit in vivo instability, leading to the release of radiocopper. nih.govmdpi.com TETA has generally been considered superior to DOTA for copper chelation, but transchelation remains a concern. nih.govnih.gov

To address these stability issues, cross-bridged macrocyclic chelators were developed. nih.gov Chelators like CB-TE2A (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid) introduce a structural reinforcement to the macrocyclic framework, creating a more rigid cavity that better secures the copper ion. mdpi.com This rigidity significantly enhances the kinetic inertness of the resulting copper complex. nih.gov However, a drawback of many cross-bridged systems is the need for harsh radiolabeling conditions, such as high temperatures (e.g., 95°C), which can be unsuitable for heat-sensitive biomolecules like antibodies. iaea.orgnih.gov

A more recent and highly promising class of macrocyclic chelators is the sarcophagine (Sar) cage-type ligands. nih.gov These hexa-azacage structures, such as DiamSar, completely encapsulate the copper ion, providing exceptionally high stability. mdpi.com Bifunctional derivatives like AmBaSar have been developed to allow for conjugation to peptides and other targeting vectors. iaea.org A key advantage of sarcophagine chelators is their ability to be radiolabeled rapidly at room temperature over a wide pH range, making them highly suitable for a broad range of radiopharmaceutical applications. iaea.org

Table 1: Comparison of Macrocyclic Chelator Classes for Copper Radionuclides

Chelator Class Examples Key Advantages Key Disadvantages
Polyaminocarboxylate DOTA, TETA Well-established chemistry; versatile for many radiometals. nih.govnih.gov Moderate in vivo instability; potential for radiocopper release. nih.govnih.gov
Cross-Bridged CB-TE2A, CB-DO2A High kinetic inertness and in vivo stability. nih.govnih.gov Often require harsh labeling conditions (high temperature). iaea.orgnih.gov

| Sarcophagine (Cage) | DiamSar, AmBaSar | Exceptional stability; rapid labeling at room temperature. iaea.orgmdpi.com | More complex synthesis compared to simpler macrocycles. |

Acyclic, or open-chain, chelators were among the first to be investigated for complexing metal ions. Classical examples include ethylenediaminetetraacetic acid (EDTA) and diethylene triamine pentaacetic acid (DTPA). rsc.orgnih.gov While these ligands can complex copper rapidly, often at room temperature, their complexes are generally less stable and more kinetically labile in vivo compared to macrocyclic analogues. iaea.orgrsc.org This lower stability makes them vulnerable to dissociation and transchelation by endogenous proteins, limiting their utility for targeted radiopharmaceuticals where the radiometal must remain stably bound to the targeting molecule. rsc.org

Another significant class of acyclic chelators for copper are the bis(thiosemicarbazones). iaea.org Compounds like diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) have been investigated for imaging with copper radioisotopes, including 60Cu and 61Cu. acs.orgfrontiersin.org Unlike chelators designed for maximum stability, the utility of Cu-ATSM is derived from the relative instability of the complex. nih.gov Its mechanism of action is based on the in vivo reduction of the Cu(II) complex to a less stable Cu(I) species, which then dissociates, trapping the radiocopper inside cells, particularly in hypoxic tissues. researchgate.net

Research continues to pursue novel chelator designs to further improve the in vivo performance of copper radiopharmaceuticals. One approach involves creating hexadentate chelating agents based on scaffolds like N,N',N"-tris(2-pyridylmethyl)-1,3,5-cis,cis,-triaminocyclohexane (tachpyr). nih.gov Studies have shown that copper complexes of tachpyr (B1202142) and its derivatives exhibit high serum stability, comparable or superior to Cu-TETA, and show a significant preference for Cu(II) over other biologically relevant metal ions like Zn(II) or Fe(III). nih.gov

Another innovative strategy focuses on designing chelators that can stabilize both the Cu(II) and Cu(I) oxidation states to prevent demetallation following in vivo reduction. unipd.it Sulfur-containing macrocycles, such as derivatives of rsc.organeS4 (1,5,9,13-tetrathiacyclohexadecane) and cyclen derivatives with sulfur-pendant arms (e.g., DO2A2S), have been developed. unipd.itnih.gov The soft sulfur donors can coordinate to the softer Cu(I) ion if reduction occurs, thereby preventing its release from the chelate. unipd.it

In terms of synthetic strategies, the advent of "click chemistry" has provided a powerful tool for constructing radioconjugates. nih.gov This methodology allows for the efficient and specific covalent linking of a chelator to a biomolecule. For example, a chelator can be modified with a strained alkene (e.g., norbornene) and an antibody can be modified with a tetrazine. nih.gov After radiolabeling the chelator, the two components can be rapidly "clicked" together under mild conditions, a strategy particularly useful for sensitive biomolecules. nih.govnih.gov

Exploration of Acyclic Chelators for this compound Radiopharmaceutical Development

Radiopharmaceutical Labeling Methodologies with this compound

The preparation of a 60Cu-based radiopharmaceutical involves the stable incorporation of the 60Cu radionuclide into a chelator that is typically conjugated to a biologically active molecule. The labeling process must be efficient, rapid, and yield a product of high radiochemical purity. iaea.org

Direct labeling is the most common method, where a solution of the 60Cu radionuclide (commonly as [60Cu]CuCl2) is added to the chelator-biomolecule conjugate. frontiersin.org The reaction is typically performed in an aqueous buffer at a specific pH and temperature, which are optimized for the particular chelator being used. iaea.orgmdpi.com

The conditions for direct labeling vary significantly depending on the chelator's structure and kinetic properties.

Acyclic Chelators (e.g., EDTA): Can often be labeled at room temperature. iaea.org

Sarcophagine (Sar) Chelators: Exhibit excellent labeling kinetics, allowing for quantitative copper incorporation at room temperature across a broad pH range (4-9) in minutes. iaea.org

NOTA-based Chelators: Can often be radiolabeled at room temperature. iaea.org

DOTA and TETA: Typically require mild heating (e.g., 40-90°C) to achieve efficient labeling. iaea.orgrsc.org

Cross-Bridged Chelators (e.g., CB-TE2A): Generally require the harshest conditions, such as heating at 95°C for up to an hour, to overcome their high activation energy for metal incorporation. iaea.orgnih.gov

Table 2: Typical Direct Radiolabeling Conditions for Copper Chelators

Chelator Type Temperature pH Time Reference
Sarcophagine Room Temperature 4 - 9 < 10 min iaea.org
TETA 40 - 60 °C ~5.5 ~60 min rsc.org
CB-TE2A ~95 °C 5.5 - 6.5 60 min nih.gov

When creating a radiopharmaceutical, the chelator must be attached to the targeting biomolecule. This can be achieved through two primary strategies: pre-functionalization or post-labeling conjugation.

Pre-functionalization is the most traditional approach. It involves first synthesizing a bifunctional chelator (BFC), which contains both the metal-chelating moiety and a reactive functional group (e.g., an isothiocyanate, a maleimide, or an active ester) for covalent attachment to a biomolecule. scispace.com The BFC is conjugated to the biomolecule (like an antibody or peptide), and the resulting conjugate is purified. This stable, non-radioactive conjugate can be stored and then radiolabeled with 60Cu as needed. scispace.com This method is robust but can be problematic if the biomolecule is sensitive to the conditions required for radiolabeling (e.g., heat). nih.gov

Post-labeling strategies have been developed to overcome the limitations of the pre-functionalization approach, especially for thermally sensitive biomolecules. In this method, the chelator is first radiolabeled with 60Cu. Then, the resulting radioactive complex, which has been equipped with a highly reactive functional group, is conjugated to the biomolecule. nih.gov Bio-orthogonal reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), are ideal for this purpose because they are fast, high-yielding, and can be performed under mild, physiological conditions. nih.govnih.gov This ensures that the sensitive biomolecule is never exposed to harsh labeling conditions. nih.gov

Optimization of Radiochemical Yield and Reaction Kinetics in Cu-60 Labeling

The efficient incorporation of the positron-emitting radionuclide Copper-60 (⁶⁰Cu) into a stable complex is paramount for its use in radiopharmaceuticals. nih.govacs.org The optimization of radiochemical yield (RCY) and reaction kinetics is a critical area of research, focusing on achieving high labeling efficiency under mild conditions to preserve the integrity of sensitive biomolecules. rsc.orgacs.org

Several factors influence the speed and efficiency of ⁶⁰Cu labeling, including the choice of chelator, pH, temperature, and the concentration of reactants. nih.govnih.gov Research has shown that chelators with pre-organized structures that can readily accommodate the Cu(II) ion tend to exhibit faster complexation kinetics. scispace.com For instance, while macrocyclic chelators like DOTA and TETA can form stable complexes with copper radionuclides, they often require heating to achieve quantitative radiolabeling, which can be detrimental to sensitive targeting vectors like antibodies. nih.govnih.gov

To address this, researchers have explored various strategies. The development of cross-bridged cyclam derivatives with phosphonate (B1237965) pendant arms, such as CB-TE1A1P and CB-TE2P, has enabled efficient ⁶⁰Cu labeling at room temperature, achieving radiochemical yields greater than 95% within 30 minutes. rsc.org This is a significant improvement over chelators like CB-TE2A, which necessitate temperatures above 90°C for complete labeling. rsc.org

The pH of the reaction medium is another crucial parameter. Optimal pH ensures that the chelator is in a suitable protonation state for metal coordination and that the copper is available for complexation. For many copper labeling reactions, a slightly acidic to neutral pH range is often preferred. google.comin2p3.fr For example, the radiolabeling of some chelators with ⁶⁴Cu, a surrogate for ⁶⁰Cu in many developmental studies, is often performed in buffers with pH values between 4.5 and 8.1. rsc.org

The concentration of the chelator and the specific activity of the radionuclide also play a role. Higher concentrations of the chelator can drive the reaction forward, but for practical applications, especially with high specific activity radionuclides, the ability to achieve high RCY with low precursor amounts is desirable. nih.gov Studies have demonstrated that by optimizing reagent concentrations and reaction volumes, it is possible to achieve high radiochemical conversions with minimal precursor. nih.gov

The table below summarizes key findings from studies on the optimization of copper radionuclide labeling, which are applicable to ⁶⁰Cu.

ChelatorTemperature (°C)pHReaction TimeRadiochemical Yield (%)Reference
CB-TE1A1PRoom Temp8.130 min>95 rsc.org
CB-TE2PRoom Temp8.130 min>95 rsc.org
CB-TE2A>90-1 hr- rsc.org
tachpyr derivatives37-60 min100 scispace.com
DOTA25-905.5-6.530-60 minQuantitative in2p3.fr
NOTA255.5-6.530-60 minQuantitative in2p3.fr

In Vitro Radiochemical Stability of this compound Complexes

The in vivo stability of a radiopharmaceutical is critical to ensure that the radionuclide remains bound to the targeting molecule and reaches the intended biological target. nih.gov In vitro stability studies are therefore essential to predict the in vivo behavior of ⁶⁰Cu complexes. These studies typically evaluate the complex's resilience to changes in pH, resistance to being broken apart by other molecules (transchelation), and its stability in the presence of biological fluids like serum. mdpi.com

Evaluation of pH Stability of Cu-60 Radiopharmaceuticals

The stability of a ⁶⁰Cu complex across a range of pH values is important, as it will encounter different physiological environments upon administration. For instance, the pH of blood is approximately 7.4, while the environment within a tumor can be slightly more acidic. Dissociation of the complex due to pH changes can lead to the release of free ⁶⁰Cu, resulting in non-target tissue accumulation and poor image quality.

Studies on various copper radiochelates have shown that macrocyclic chelators generally provide high stability over a range of pH values. For example, ⁶⁴Cu complexes with S-rich polyazamacrocyclic chelators have demonstrated high stability in phosphate-buffered saline (PBS), with over 99% of the complex remaining intact after 24 hours of incubation. mdpi.com However, at high radioactive concentrations, some degradation due to radiolysis can be observed. mdpi.com The development of chelators that can be radiolabeled over a wide pH range (e.g., pH 4-9) also suggests a high degree of stability of the resulting complexes under varying pH conditions. acs.org

The table below presents data on the pH stability of various copper complexes, providing insights into the expected behavior of ⁶⁰Cu radiopharmaceuticals.

ChelatorMediumpHIncubation Time (h)Intact Complex (%)Reference
S-rich polyazamacrocyclesPBS-24>99 mdpi.com
[⁶¹Cu]Cu-DOTA-NOCPBS-12>95 mdpi.com
[⁶¹Cu]Cu-DOTA-TATEPBS-12>95 mdpi.com
[⁶¹Cu]Cu-DOTA-TOCPBS-12>95 mdpi.com

Assessment of Transchelation Resistance and Redox Stability

Transchelation is a process where the radiometal is transferred from its original chelator to another competing molecule, such as proteins or other endogenous ligands. nih.gov The resistance of a ⁶⁰Cu complex to transchelation is a key indicator of its kinetic inertness and in vivo stability. iaea.org Challenge studies are often performed using strong competing chelators like DOTA or biomolecules such as cysteine to assess this stability. mdpi.com For instance, ⁶⁴Cu complexes of S-rich macrocycles have shown noteworthy resistance to transchelation, with over 85% of the complex remaining intact after 24 hours in the presence of a 1000-fold molar excess of DOTA. mdpi.com

Redox stability is another critical factor, as the reduction of Cu(II) to Cu(I) in vivo can lead to the dissociation of the complex. nih.govulisboa.pt The design of chelators that can stabilize both the Cu(II) and Cu(I) oxidation states is therefore an important strategy to prevent in vivo demetallation. mdpi.com Sarcophagine (SAR) based chelators, for example, form copper complexes that are highly resistant to in vivo reduction. iaea.org The redox potential of the copper complex can influence its stability; a lower redox potential can confer stability in normal tissues. nih.gov

The following table summarizes the transchelation resistance of different copper chelates.

ChelatorChallenging Agent (Molar Excess)Incubation Time (h)Intact Complex (%)Reference
S-rich macrocyclesDOTA (1000:1)24>85 mdpi.com
S-rich macrocyclesCysteine (1000:1)24>70 mdpi.com
⁶⁷Cu-tachpyrTETA9670 nih.gov
⁶⁷Cu-IMTETA9697 nih.gov

Serum Stability Studies of this compound Chelates

The ultimate in vitro test for a radiopharmaceutical's stability is its incubation in human serum, which contains a multitude of proteins and other potential competing ligands. mdpi.com These studies provide a more biologically relevant assessment of the complex's stability compared to simple buffer solutions. rsc.org

Several studies have demonstrated the high serum stability of various copper radiochelates. For example, the ⁶⁴Cu complex of DO2A2S showed excellent integrity in human serum over 24 hours. mdpi.com Similarly, ⁶¹Cu-labeled DOTA-peptides were found to be highly stable (over 95%) in mouse serum for up to 12 hours. mdpi.com In contrast, some chelators exhibit lower stability. For instance, the ⁶⁴Cu complex with the macrocycle DO4S showed a significant drop in concentration to about 20% after 24 hours in human serum. acs.org These studies highlight the critical role of the chelator structure in determining the in vivo fate of the radiocopper. nih.gov

The table below presents findings from serum stability studies of various copper complexes.

Chelator/ComplexSerum TypeIncubation Time (h)Intact Complex (%)Reference
[⁶⁴Cu][Cu(DO2A2S)]Human24Excellent integrity mdpi.com
[⁶¹Cu]Cu-DOTA-NOCMouse12>95 mdpi.com
[⁶¹Cu]Cu-DOTA-TATEMouse12>95 mdpi.com
[⁶¹Cu]Cu-DOTA-TOCMouse12>95 mdpi.com
[⁶⁴Cu][Cu(NO3S)]²⁺Human24~60 acs.org
[⁶⁴Cu][Cu(DO4S)]Human24~20 acs.org
⁶⁷Cu-tachpyrHuman336 (14 days)No activity transfer to serum nih.gov
⁶⁷Cu-IMHuman336 (14 days)No activity transfer to serum nih.gov

Preclinical Research Applications of Copper Cu 60 Radiopharmaceuticals

Development of Copper Cu-60 Tracers for Preclinical Imaging

The development of effective radiotracers is foundational to advancing molecular imaging. For Cu-60, this involves designing molecules that can carry the radionuclide to a specific biological target within an animal model, allowing for non-invasive study of disease processes.

The design of copper-based radiopharmaceuticals, including those with Cu-60, is a detailed process that considers the radionuclide, a chelator to hold the copper ion, and a targeting biomolecule. nih.gov The choice of chelator is critical for ensuring the stability of the radiometal complex in vivo, which minimizes non-selective uptake in non-target tissues. nih.govresearchgate.net However, for certain applications like hypoxia imaging, the inherent instability of some copper complexes is exploited for targeted retention. researchgate.net

A prominent example of a Cu-60 radiopharmaceutical is Copper-ATSM, or [⁶⁰Cu]Cu-diacetyl-bis(N⁴-methylthiosemicarbazone). snmjournals.org In this class of compounds, the thiosemicarbazone acts as the chelator for the copper ion. researchgate.net The design of Cu-ATSM is predicated on its behavior in different oxygen environments; it is designed to be retained in hypoxic (low oxygen) cells while clearing rapidly from tissues with normal oxygen levels. snmjournals.org The development of such tracers relies on understanding the coordination chemistry of copper, which allows it to react with a wide variety of chelator systems that can be linked to biologically relevant molecules. nih.govulisboa.pt

Preclinical evaluation in animal models is a critical step to validate the utility of a new radiotracer. [⁶⁰Cu]Cu-ATSM has been evaluated in various animal studies to assess its ability to image tumor hypoxia, a condition linked to cancer progression and resistance to therapy. researchgate.netnih.govd-nb.infonih.gov

In vivo and in vitro animal studies have demonstrated that [⁶⁰Cu]Cu-ATSM selectively accumulates in hypoxic cells. snmjournals.org For instance, early preclinical work using a perfused rat heart model showed sustained accumulation of a copper-ATSM tracer under hypoxic conditions, but not in normoxic or reoxygenated states. nih.gov This hypoxia selectivity has been consistently shown in various preclinical tumor models. researchgate.netnih.gov These studies provide evidence that copper-ATSM tracers can delineate hypoxic regions within the tumor microenvironment, which is valuable for understanding tumor biology and predicting response to treatment. d-nb.info In clinical studies on cervical cancer, tumors identified as hypoxic by [⁶⁰Cu]Cu-ATSM PET were associated with the overexpression of markers like VEGF, EGFR, and CA-9. researchgate.net

Biodistribution studies are essential to quantify the uptake and clearance of a radiotracer from various organs and tissues. For [⁶⁰Cu]Cu-ATSM, a key characteristic observed in animal models is its rapid clearance from the blood and rapid washout from normoxic cells. snmjournals.org This favorable biodistribution profile results in high contrast between the target (hypoxic tissue) and surrounding healthy tissue. An important property of this tracer for imaging pelvic tumors is its minimal excretion through the urinary tract. snmjournals.org

While detailed quantitative biodistribution tables for Cu-60 are less common in recent literature compared to its longer-lived analogue Cu-64, the general principles are shared. The uptake is often measured semi-quantitatively using the tumor-to-muscle (T/M) ratio. Studies have shown that this ratio can be predictive of treatment response. nih.gov For example, in a study involving patients with non-small cell lung cancer (NSCLC), the T/M ratio of [⁶⁰Cu]ATSM was significantly different between responders and non-responders to therapy. nih.gov

Table 1: Tumor-to-Muscle (T/M) Ratio of [⁶⁰Cu]ATSM in NSCLC Patients nih.gov
Patient GroupMean T/M Ratio (± Standard Deviation)
Responders1.5 ± 0.4
Non-responders3.4 ± 0.8

Evaluation of this compound Radiotracers in Preclinical Disease Models (e.g., Hypoxia, Tumor Microenvironment)

Mechanistic Studies Employing this compound Tracers

Understanding the underlying mechanisms of how a tracer works at the cellular and molecular level is crucial for its proper application and the interpretation of imaging results.

The mechanism of uptake and retention for [⁶⁰Cu]Cu-ATSM in hypoxic cells has been a subject of extensive study. researchgate.netnih.gov The proposed mechanism is based on a hypoxia-selective reduction of the copper complex. researchgate.net The radiopharmaceutical, with copper in the +2 oxidation state (Cu(II)), is lipid-soluble and can freely diffuse across cell membranes. researchgate.net In cells with normal oxygen levels, the complex is stable and diffuses back out of the cell. However, in the highly reductive microenvironment of hypoxic cells, Cu(II) is reduced to Cu(I). researchgate.net This change in oxidation state causes the copper to dissociate from the ATSM ligand, and the now-charged Cu(I) ion becomes trapped irreversibly within the cell. researchgate.net This trapping mechanism is the basis for the hypoxia-selectivity of Cu-ATSM tracers. researchgate.netresearchgate.netnih.gov

Beyond hypoxia imaging, radiocopper isotopes can be used to create probes for studying specific molecular targets like receptors and enzymes. ulisboa.pt This is typically achieved by attaching the copper radionuclide, via a stable chelator, to a molecule (e.g., a peptide or small molecule inhibitor) that binds with high affinity to the target of interest. mdpi.com

For example, peptides that target receptors overexpressed on cancer cells, such as somatostatin (B550006) receptors, can be labeled with copper radionuclides for PET imaging. ulisboa.ptd-nb.info The resulting radioprobe allows for the non-invasive quantification and localization of these receptors. While many examples in the literature utilize Cu-64 for these applications due to its longer half-life, the chemical principles are directly applicable to Cu-60. ulisboa.ptresearchgate.net Competitive binding assays, where the radiolabeled ligand competes with a non-labeled version, are used to determine the binding affinity (often expressed as an IC₅₀ value) of the new tracer in preclinical cell systems. researchgate.netresearchgate.net

Similarly, radiotracers can be designed to measure enzyme activity. nih.gov Activity-based protein profiling (ABPP) is a technique that uses covalent probes to target active enzymes. mdpi.com Incorporating a radionuclide like Cu-60 into such a probe could, in principle, allow for imaging enzyme activity in vivo. These advanced applications demonstrate the versatility of copper radionuclides in preclinical research, extending their use from metabolic imaging to probing specific molecular pathways. nih.gov

Insights into Copper Metabolism and Transport in Preclinical Models with Cu-60

The radioisotope Copper-60 (Cu-60) is one of several positron-emitting copper isotopes, alongside Cu-61, Cu-62, and Cu-64, that serves as a valuable tool in preclinical research for investigating copper biochemistry. nih.govfrontiersin.org Its positron emission is suitable for Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the visualization, characterization, and measurement of biological processes at the molecular level. nih.govunife.it The use of Cu-60, often as part of a group of copper radioisotopes suitable for PET, provides significant insights into the metabolic pathways and transport mechanisms of copper in living organisms. frontiersin.orgresearchgate.net

In preclinical studies, Cu-60 is utilized to label various molecules to trace their path and accumulation within the body. researchgate.net The choice among the different copper positron emitters for a specific study is often based on their physical properties, such as half-life, rather than differences in their chemical behavior, as the underlying metabolism and pharmacological pathways of the labeled compounds remain the same regardless of the specific copper isotope used. nih.gov

One of the key applications involves using Cu-60 to determine the biodistribution of potential therapeutic agents before treatment. researchgate.net By pairing a diagnostic isotope like Cu-60 with a therapeutic isotope such as Copper-67 (Cu-67), researchers can conduct pre-therapy imaging. researchgate.net These studies allow for the tracking of the Cu-60 labeled compound to understand its uptake and clearance from various organs and, importantly, its accumulation at target sites, such as tumors. This provides critical data on the transport and metabolic fate of the molecule, which is essential for predicting the efficacy and dosimetry of the corresponding therapeutic agent. researchgate.net

Preclinical research has also employed copper radiopharmaceuticals to study the fundamental processes of copper transport. unife.it Copper is an essential trace element, and its movement is tightly regulated by a complex network of proteins. nih.govnih.govoup.com These include transporters responsible for uptake into the cell, such as the high-affinity copper transporter 1 (CTR1), and intracellular chaperone proteins that deliver copper to specific enzymes and cellular compartments. nih.govoup.compnas.org PET imaging with copper radioisotopes like Cu-60 enables the in vivo study of these transport systems, offering a window into how diseases with disrupted copper homeostasis, such as certain cancers, affect these pathways. nih.govfrontiersin.org

A notable example of a compound labeled with copper radioisotopes (including the group to which Cu-60 belongs) is Cu-ATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)). nih.govd-nb.info This tracer is used for imaging hypoxia (low oxygen levels), a condition found in many solid tumors. nih.govd-nb.info The accumulation of the tracer in hypoxic tissues provides indirect but valuable information on copper metabolism under these specific conditions. d-nb.info The mechanism is thought to involve the reduction of Cu(II) to Cu(I) within the hypoxic cell, leading to the dissociation of the complex and the trapping of the copper ion. researchgate.net Studying this process with radiolabeled Cu-ATSM helps elucidate the metabolic differences between normal and cancerous tissues. d-nb.info

The table below summarizes the preclinical applications of Cu-60 in providing insights into copper metabolism and transport.

Preclinical Application Radiopharmaceutical Class Insights Gained Preclinical Model Context
Pre-therapy BiodistributionGeneral Cu-60 labeled moleculesProvides data on the whole-body distribution, target tissue accumulation, and clearance of potential therapeutic agents. researchgate.netUsed to predict the distribution of a paired therapeutic radionuclide (e.g., Cu-67) in various disease models. researchgate.net
Hypoxia Imaging[60Cu]Cu-ATSM (as part of the *Cu-ATSM family)Elucidates copper retention mechanisms under hypoxic conditions, highlighting metabolic differences in tumor microenvironments. researchgate.netd-nb.infoInvestigation of copper trapping in cancerous tissues characterized by low oxygen levels. nih.govd-nb.info
General Metabolism StudiesIonic Cu-60Allows for systemic analysis of copper uptake, transport, and excretion pathways through various organs. frontiersin.orgFoundational studies on the role and regulation of copper transport proteins like CTR1 in living systems. nih.gov

Advanced Methodologies and Theoretical Considerations in Copper Cu 60 Research

Computational Chemistry and Molecular Modeling for Copper Cu-60 Complexation

Computational chemistry and molecular modeling have become indispensable tools for investigating the complexation of metal ions, including copper isotopes like Cu-60. These methods provide insights at the molecular level that are often difficult to obtain through experimental means alone. ethernet.edu.et

Density Functional Theory (DFT) in Elucidating Complex Stability and Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org In the context of Cu-60, DFT calculations are employed to predict the geometries, stability, and electronic properties of various copper complexes. acs.orgekb.eg For instance, DFT studies can model the interaction between a Cu(II) ion and a chelating ligand to rationalize the speciation of the complex in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). acs.org These simulations can examine both monomeric and dimeric forms of the copper complexes and predict their relative stability. acs.org

Researchers utilize DFT to calculate the Gibbs free energy of different potential structures, providing a theoretical basis for understanding which species are more likely to form under specific conditions. acs.org This is particularly important for designing effective chelators for Cu-60, as the stability of the complex is paramount to prevent the release of the radionuclide in vivo. DFT can also be used to study the redox properties of copper complexes, which can be crucial for their biological behavior. researchgate.net

Key Research Findings from Computational Studies:

Solvent Effects: DFT calculations have shown that the solvent can play a significant role in the structure of copper complexes, influencing whether a monomeric or dimeric species is favored. acs.org

Ligand Design: Computational modeling aids in the rational design of new chelating ligands with improved stability and specificity for copper ions. By simulating the binding of different ligands, researchers can identify promising candidates for experimental synthesis and evaluation. nih.gov

Redox Behavior: Theoretical studies have been used to investigate the redox potentials of copper complexes, revealing the possibility of unusual oxidation states like Cu(III) being stabilized by certain ligands. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides valuable information about static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of copper complexes over time. MD simulations can model the conformational changes of a complex, its interactions with solvent molecules, and its binding to biological targets. nih.gov For example, MD simulations have been used to investigate the binding of copper complexes to the M2 proton channel of the influenza A virus, providing insights into the mechanism of action at a molecular level. biorxiv.org

Interactive Data Table: Comparison of Computational Methods for Cu-60 Complexation

Method Primary Application Key Outputs Limitations
Density Functional Theory (DFT) Predicting electronic structure, geometry, and stability of complexes. acs.orgekb.egGibbs free energy, bond lengths and angles, electronic properties, redox potentials. acs.orgresearchgate.netComputationally expensive for large systems, accuracy depends on the chosen functional. acs.org
Molecular Dynamics (MD) Simulating the dynamic behavior and interactions of complexes over time. nih.govbiorxiv.orgTrajectories of atomic motion, conformational changes, binding affinities, interaction energies.Requires accurate force fields, long simulation times may be needed to observe rare events.

Advanced Radiometric Techniques for this compound Detection and Quantification

Accurate detection and quantification of Cu-60 are essential for its application in positron emission tomography (PET). Advanced radiometric techniques are continuously being developed and refined to improve sensitivity, precision, and spatial resolution.

Traditional radiometric methods for radionuclide detection include gaseous ionization detectors, liquid scintillation counters, and gamma spectrometry. rsc.org While these techniques are foundational, more advanced methods are often required for the specific challenges posed by in vivo imaging and quantification of short-lived isotopes like Cu-60.

Positron Emission Tomography (PET)

PET is the primary imaging modality for Cu-60. It relies on the detection of pairs of gamma rays produced by the annihilation of positrons emitted by the radionuclide. nih.gov The development of PET scanners with higher sensitivity and improved spatial resolution has been a key area of research. Modern preclinical PET systems can achieve high-resolution images, enabling detailed studies in small animal models. snmjournals.org

Quantitative Analysis in PET Imaging

A critical aspect of Cu-60 PET is the quantitative analysis of the acquired images. This involves measuring the concentration of the radiotracer in specific regions of interest (ROIs), such as tumors or organs. The standardized uptake value (SUV) is a commonly used semi-quantitative metric. However, more sophisticated kinetic modeling approaches are often employed to extract more detailed physiological information. thno.org

In comparative studies, the uptake of ⁶⁰Cu-ATSM has been compared with that of ⁶⁴Cu-ATSM in patients with cervical carcinoma. snmjournals.org These studies have demonstrated that similar tumor-to-muscle (T/M) ratios can be obtained with both radionuclides, validating the use of the longer-lived ⁶⁴Cu for logistical convenience in clinical settings. snmjournals.orgnih.gov

Interactive Data Table: Key Parameters in Cu-60 Radiometric Studies

Parameter Description Relevance in Cu-60 Research Example Finding
Tumor-to-Muscle (T/M) Ratio The ratio of radioactivity concentration in the tumor to that in a reference muscle tissue.A measure of specific uptake of the radiotracer in the tumor.In cervical cancer patients, the mean T/M ratio for ⁶⁰Cu-ATSM was found to be a significant predictor of response to radiotherapy. nih.gov
Standardized Uptake Value (SUV) A semi-quantitative measure of radiotracer uptake, normalized by injected dose and body weight.Provides a standardized way to compare uptake across different patients and studies.No significant differences were observed in the SUV of [¹⁸F]-FDG between responders and non-responders in a study of rectal carcinoma, in contrast to the predictive value of the ⁶⁰Cu-ATSM T/M ratio. nih.gov
Half-life (T₁/₂) The time required for the radioactivity of a radionuclide to decrease by half.Cu-60 has a short half-life of 23.7 minutes, which is a key consideration for its production and application. nih.govThe short half-life of ⁶⁰Cu necessitates on-site cyclotron production for its use. snmjournals.org

Radiochemical Purity Assessment

Ensuring the radiochemical purity of Cu-60 radiopharmaceuticals is crucial. Techniques like radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) are used to separate the labeled compound from any free Cu-60 or other impurities. srce.hriaea.org

Integration of this compound PET with Complementary Preclinical Imaging Modalities

The integration of PET with other imaging modalities, known as hybrid or multimodal imaging, provides a more comprehensive understanding by combining functional information from PET with anatomical or other functional data.

PET/CT Integration

The combination of PET with computed tomography (CT) is a well-established clinical and preclinical tool. nih.gov PET/CT allows for the precise anatomical localization of areas of high radiotracer uptake identified by PET. ajronline.org This is invaluable for staging cancer, planning treatment, and assessing response. nih.govajronline.org

PET/MRI Integration

More recently, the integration of PET with magnetic resonance imaging (MRI) has emerged as a powerful research tool. nih.govamegroups.org PET/MRI offers the high sensitivity of PET with the excellent soft-tissue contrast and functional imaging capabilities of MRI, without the additional ionizing radiation from CT. nih.govamegroups.org The development of MRI-compatible PET detectors has been a significant technical challenge, requiring innovative solutions to shield the PET components from the strong magnetic fields of the MRI scanner. snmjournals.orgamegroups.orgradiologykey.comnih.govresearchgate.net

PET and Optical Imaging

For preclinical research, combining PET with optical imaging techniques like fluorescence imaging offers complementary information. thno.orgnih.govpnas.org Dual-labeled probes that incorporate both a radionuclide for PET and a fluorophore for optical imaging can be used to correlate findings from both modalities. thno.orgnih.gov Studies have shown a good correlation between the signals from PET and optical imaging, suggesting that optical imaging could be a valuable tool for high-throughput preclinical screening. thno.orgpnas.org

Key Advantages of Multimodal Imaging with Cu-60 PET:

Enhanced Diagnostic Accuracy: Combining the metabolic information from PET with the anatomical detail from CT or MRI improves the accuracy of disease detection and characterization. nih.govgoogle.com

Improved Treatment Planning: The detailed anatomical and functional information from hybrid imaging allows for more precise planning of surgery and radiation therapy.

Comprehensive Preclinical Research: In animal models, multimodal imaging enables researchers to study disease processes in a more holistic manner, correlating molecular changes with anatomical and other functional parameters. nih.gov

Interactive Data Table: Comparison of Hybrid Imaging Modalities with Cu-60 PET

Modality Complementary Information Provided Key Advantages Technical Challenges
PET/CT High-resolution anatomical information. nih.govWidely available, fast acquisition times.Use of ionizing radiation from CT. nih.gov
PET/MRI Excellent soft-tissue contrast, functional MRI capabilities (e.g., diffusion-weighted imaging). nih.govamegroups.orgNo additional ionizing radiation, superior soft-tissue imaging. nih.govamegroups.orgMRI-compatible PET detectors are complex and expensive to develop. nih.gov
PET/Optical High-resolution surface imaging, potential for real-time intraoperative guidance. nih.govHigh-throughput capability, relatively low cost for preclinical studies. thno.orgLimited tissue penetration of optical signals. thno.org

Challenges and Future Directions in Copper Cu 60 Research

Strategies for Enhancing Copper Cu-60 Production Efficiency and Cost-Effectiveness

The primary and most effective method for producing Cu-60 is via the 60Ni(p,n)60Cu nuclear reaction using a biomedical cyclotron. nih.govnih.gov A significant challenge in this process is the cost and availability of the starting material, enriched 60Nickel (Ni). nih.gov The use of enriched targets is crucial as it dramatically reduces the formation of isotopic impurities, simplifying the subsequent purification process which typically involves anion exchange chromatography. nih.gov

To enhance cost-effectiveness, a key strategy is the efficient recovery and reuse of the expensive enriched 60Ni target material. nih.gov Research into optimizing targetry, such as developing new target supports and electroplating techniques, aims to improve both production yields and the longevity of the target. scirp.org For instance, new methods involving the electroplating of nickel onto a silver layer on a copper support have been explored to withstand high proton beam currents, thereby increasing the production quantity of copper radioisotopes. scirp.org

Alternative production routes are also being investigated to bypass the reliance on enriched nickel. One such method involves the natCo + 3He reaction, though this may require higher energy particle beams which are not as widely available. nih.gov The development of more economical production methods, potentially using natural abundance targets, remains a critical area of research to improve the accessibility of Cu-60 for biomedical studies. nih.gov

Production Parameter Details Challenge/Strategy
Primary Reaction 60Ni(p,n)60CuRequires a biomedical cyclotron. nih.gov
Target Material Enriched 60NiHigh cost and limited availability. nih.gov Strategy: Develop efficient methods for target material recovery and reuse. nih.gov
Production Yield ~17 GBq reported with 14.7 MeV protonsStrategy: Optimize target design and irradiation parameters to maximize yield. nih.gov
Purification Anion exchange chromatographySimplified by the use of enriched targets, which reduce impurities. nih.gov
Alternative Reactions natCo + 3HeMay require higher energy facilities; a potential alternative to enriched Ni. nih.gov

Development of Next-Generation Chelators for Improved In Vivo Stability and Targeting Selectivity

The success of a Cu-60 radiopharmaceutical heavily relies on the chelator, a molecule that binds the copper ion and is attached to a biologically active targeting vector. acs.org A primary challenge is ensuring the resulting radiometal complex remains stable in vivo, preventing the release of the radioactive copper which could lead to non-specific uptake and poor image quality. researchgate.net

The coordination chemistry of Cu(II) presents unique challenges, and traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), while effective for other radiometals, can form suboptimal complexes with copper. snmjournals.org This has driven the development of next-generation chelators specifically designed for copper isotopes. Sarcophagine (Sar) chelators, such as MeCOSar, have shown particular promise, forming copper complexes rapidly and with excellent stability both in vitro and in vivo. snmjournals.org

The evolution of bifunctional chelators (BFCAs) is central to this field. acs.org These molecules not only provide a stable coordination cage for the Cu-60 ion but also possess a functional group for covalent attachment to targeting ligands like peptides or antibodies. acs.org Research is focused on creating new coordination structures that enhance complex stability and developing simpler radiolabeling techniques. researchgate.net The goal is to fine-tune the macrocyclic structure of these chelators to improve both the stability and the targeting selectivity of the final radiopharmaceutical, ensuring it reaches its intended biological target with high precision. acs.orgopenmedscience.com

Chelator Type Key Characteristics Relevance to Cu-60
DOTA Widely used for various radiometals.Complexation with copper is considered suboptimal. snmjournals.org
TETA An acyclic chelator.Used in copper radiopharmaceutical development. openmedscience.com
NOTA / NODAGA Macrocyclic chelators.Have been conjugated to targeting peptides for copper radioisotope labeling. iaea.org
Sarcophagine (Sar) Cage-like structure (e.g., MeCOSar).Provides rapid, efficient, and highly stable complexation of copper ions. snmjournals.org

Expanding the Scope of Preclinical Imaging Applications for this compound Radiopharmaceuticals

The high positron fraction and short half-life of Cu-60 make it an ideal candidate for PET imaging of processes with fast pharmacokinetics. acs.org A well-established preclinical application is the imaging of hypoxia (low oxygen levels) in tumors using tracers like [60Cu]Cu-ATSM (diacetyl-bis(N4-methylthiosemicarbazone)). nih.govajronline.org Hypoxic tumor cells are often resistant to therapy, making the ability to visualize these regions valuable for predicting treatment outcomes. ajronline.org

A significant challenge and future direction is to expand the use of Cu-60 beyond this application. Its short half-life, while advantageous for reducing patient radiation dose, restricts imaging to less than an hour after injection and requires an on-site cyclotron for production. acs.orgajronline.org This limits its use to tracers that accumulate at their target very quickly. However, this property also allows for repeated studies on the same day under different conditions, which is a unique advantage for certain research questions. acs.org

Future research aims to harness Cu-60 for new preclinical models. This involves developing novel Cu-60 labeled radiotracers by pairing next-generation chelators with a wider variety of targeting molecules, such as peptides or small molecules that target receptors overexpressed in various diseases. While much of the broader research on copper radiopharmaceuticals has focused on the longer-lived Cu-64, the unique decay properties of Cu-60 position it as a valuable tool for specific preclinical imaging questions where rapid dynamic processes are of interest. iaea.orgnih.gov

Perspectives on Automated Synthesis and Quality Control for Research-Grade this compound Radiotracers

The short half-life of Cu-60 necessitates rapid and efficient radiosynthesis and quality control (QC) procedures. Automation is a key strategy to address this challenge. Automated synthesis modules can perform the entire process, from the purification of the cyclotron-produced Cu-60 to the final radiolabeling of the targeting molecule, without manual intervention. iaea.orgnih.gov This approach is critical for minimizing radiation exposure to laboratory personnel and ensuring the consistent, reproducible production of high-quality radiotracers. nih.gov

Quality control for short-lived radiopharmaceuticals like Cu-60 presents logistical hurdles. iaea.org Standard QC tests, including radiochemical purity, radionuclidic purity, and specific activity, must be performed on every batch before it can be used. scirp.orgiaea.org Analytical techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and instant Thin-Layer Chromatography (iTLC) are used to confirm purity. nih.gov Due to the rapid decay of Cu-60, there is immense pressure to complete these tests quickly. For some longer tests, such as sterility, results may only be available after the radiotracer has been used, a practice known as post-release testing. iaea.org

Future perspectives focus on the development of integrated, fully automated systems that combine synthesis and quality control. Such platforms would streamline the entire workflow, from production to release, further reducing production time and enhancing safety and reliability. Establishing robust and rapid QC methods tailored to the specific challenges of Cu-60 is essential for facilitating its broader use in preclinical research. iaea.orgsnmjournals.org

Q & A

Q. What are the established methods for synthesizing and purifying Copper Cu-60 in laboratory settings?

this compound is typically produced via nuclear reactions, such as proton bombardment of nickel targets. A critical step is separation from co-produced isotopes (e.g., Ni-57) using ion-exchange chromatography. Evidence from elution profiles shows that Cu-60 activity peaks at ~40 mL eluent volume, while Ni-57 peaks at ~50 mL . Key methodological considerations include:

  • Target Material : High-purity nickel to minimize impurities.
  • Elution Optimization : Adjusting buffer pH and flow rate to maximize Cu-60 yield.
  • Quality Control : Gamma spectroscopy to verify isotopic purity and activity measurements.

Q. Table 1: Elution Parameters for Cu-60/Ni-57 Separation

ParameterCu-60 (Optimal Range)Ni-57 (Optimal Range)
Eluent Volume (mL)35–4545–55
Activity Peak (GBq)1.8–2.01.5–1.7
Data derived from Al Rayyes & Ailouti (2013) .

Q. How is this compound characterized for purity and stability in radiopharmaceutical applications?

Characterization involves:

  • Radionuclidic Purity : Gamma spectrometry to identify contaminants (e.g., Zn-60 decay byproducts) .
  • Chemical Stability : Chelation studies using ligands like CB-TE1K1P to prevent redox-driven dissociation in vivo .
  • Half-Life Considerations : Cu-60’s 23.7-minute half-life necessitates rapid purification and immediate use in experiments .

Advanced Research Questions

Q. What experimental strategies mitigate redox instability of Cu-60 in theranostic applications?

Cu-60’s labile Cu(II) oxidation state requires chelators with high kinetic inertness. Advanced approaches include:

  • Bifunctional Chelators : Derivatives like CB-TE1K1P enhance stability by forming macrocyclic complexes, reducing transmetallation in biological systems .
  • Redox Buffering : Incorporating antioxidants (e.g., ascorbate) in formulation buffers to suppress undesired redox reactions .
  • In Vivo Tracking : Pairing Cu-60 with positron emission tomography (PET) to monitor real-time biodistribution and chelate integrity .

Q. How can researchers model the electrical behavior of Cu-60 alloys with nanoparticles, and what contradictions exist in current theories?

Cu-60 wt% Ag alloys reinforced with tungsten carbide (WC) nanoparticles exhibit tunable electrical properties. Key methodologies include:

  • Nordheim’s Rule : Modeling resistivity via Δρ=kx(1x)\Delta \rho = k \cdot x(1-x), where xx is the nanoparticle volume fraction .
  • Contradictions : Experimental data often deviate from theoretical predictions due to nanoparticle agglomeration, which disrupts homogeneous dispersion. Addressing this requires advanced fabrication techniques like rapid solidification to minimize clustering .

Q. Table 2: Electrical Resistivity in Cu-60 Alloys

Nanoparticle (Vol%)Measured Resistivity (μΩ·cm)Predicted Resistivity (μΩ·cm)
0% (Pure Cu)1.721.72
20% WC2.151.98
30% WC2.872.24
Data from Current Applied Physics (2019) .

Q. What methodological frameworks are critical for designing hypoxia imaging studies using Cu-60-ATSM?

Cu-60-ATSM is a hypoxia-specific PET tracer. Rigorous study design involves:

  • PICO Framework :
    • Population : Tumor models with heterogeneous oxygenation.
    • Intervention : Cu-60-ATSM administration and PET imaging.
    • Comparison : Invasive oxygen electrode measurements.
    • Outcome : Correlation between tracer uptake and radiotherapy response .
  • Validation : Cross-referencing imaging data with immunohistochemical hypoxia markers (e.g., HIF-1α) to resolve discrepancies .

Q. How should researchers address discrepancies in Cu-60 activity measurements during elution?

Variability in activity peaks (e.g., ±5 mL in elution volume) can arise from flow rate inconsistencies or column degradation. Mitigation strategies include:

  • Replication : Triplicate runs to establish confidence intervals.
  • Control Experiments : Using non-radioactive analogs to test column efficiency.
  • Data Normalization : Expressing activity as a percentage of total recovered counts to account for procedural losses .

Methodological Best Practices

  • Reproducibility : Document elution parameters (buffer composition, flow rate) and alloy fabrication conditions in detail, adhering to IUPAC guidelines .
  • Data Sharing : Archive raw spectra and fabrication protocols in repositories like Zenodo, citing them in supplementary materials .
  • Ethical Compliance : For biomedical studies, validate radiation doses using ICRP Publication 107 decay data to ensure patient safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.